
(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including oxidation and nucleophilic addition reactions. For instance, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized via oxidation of corresponding benzo[b]thiophene derivatives, demonstrating the compound's complexity and the intricate methodologies required for its creation (Pouzet et al., 1998).
Molecular Structure Analysis
Detailed molecular structure analysis through spectroscopic methods and theoretical calculations, such as Density Functional Theory (DFT), reveals the compound's geometrical parameters, bonding features, and vibrational wave numbers. These studies contribute to understanding the molecule's stability and reactivity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions, including Michael-type nucleophilic additions and reactions with sulfur- and oxygen-containing nucleophiles, showcase the compound's reactivity and potential for further functionalization (Pouzet et al., 1998). Such reactions are pivotal for the compound's application in synthesizing more complex molecules.
Physical Properties Analysis
Investigations into the compound's physical properties, including its crystal structure and intermolecular interactions, are crucial for understanding its behavior in solid states and potential applications in material science. For example, X-ray diffraction studies provide insight into the molecular conformation and the stabilizing effects of hydrogen bonds and π-π interactions (Zhou Yu, 2002).
Chemical Properties Analysis
The compound's chemical properties, such as its electronic structure, vibrational activities, and reactivity patterns, have been thoroughly analyzed through spectroscopic techniques and quantum chemical calculations. These analyses reveal the compound's potential as an anti-Candida agent and its chemical stability and reactivity (Jayasheela et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Antioxidant Activity
Research indicates that compounds with similar functionalities, such as those incorporating thiazole moieties and benzylthio groups, have been synthesized and evaluated for their antioxidant activity. For example, derivatives with thiazole moieties were synthesized and showed potent antioxidant activity, suggesting that compounds with similar structural elements might be investigated for their antioxidant capabilities or as potential leads for developing new antioxidant agents (Reddy et al., 2015).
Medicinal Chemistry Applications
Compounds bearing benzylthio groups and related heterocyclic frameworks have been explored for various biological activities. Studies have focused on their synthesis and reactivity towards developing potential therapeutic agents. For instance, synthesis and structural optimization efforts have led to the identification of compounds as potent inhibitors in enzyme assays, suggesting that similar compounds could be explored for their therapeutic potential or as a basis for drug discovery projects. The structural features of these compounds, including halogenation, are critical for their bioactivity, indicating that the (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could potentially be investigated in similar contexts (Ottosen et al., 2003).
Material Science and Luminescence Applications
Research on donor-acceptor molecules similar in structure to the compound of interest has shown promising applications in material science, particularly in luminescence. Studies have shown that certain organic compounds demonstrate delayed fluorescence and room-temperature phosphorescence, highlighting the potential of similar compounds in the development of new materials for optoelectronic applications (Wen et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Benzofurans
are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHSZZPLRYZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

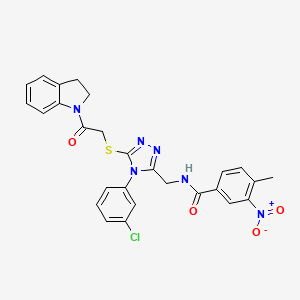
![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)
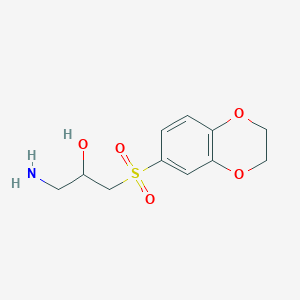
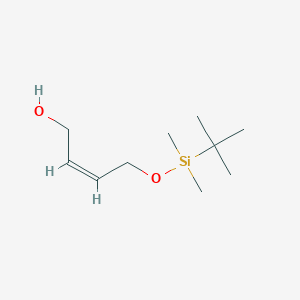
![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)
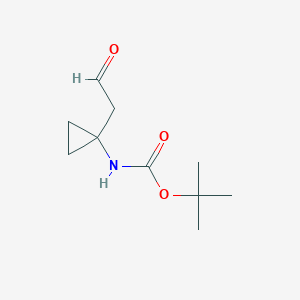

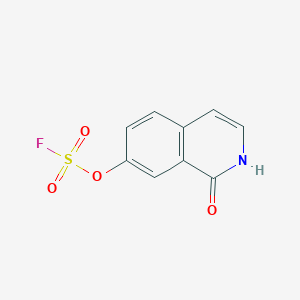
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)